Methyl 4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-thioxo-1-imidazolidinyl]benzoate
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Overview
Description
Methyl 4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-thioxo-1-imidazolidinyl]benzoate is a complex organic compound characterized by the presence of a cyano group, a trifluoromethyl group, and an imidazolidinyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-thioxo-1-imidazolidinyl]benzoate typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 4-cyano-3-(trifluoromethyl)aniline with appropriate reagents to introduce the imidazolidinyl ring and the benzoate ester group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-thioxo-1-imidazolidinyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the cyano group to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Methyl 4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-thioxo-1-imidazolidinyl]benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics .
Mechanism of Action
The mechanism of action of Methyl 4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-thioxo-1-imidazolidinyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and trifluoromethyl groups play a crucial role in modulating the compound’s binding affinity and specificity. The imidazolidinyl ring may also contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
4-Cyano-3-(trifluoromethyl)aniline: A precursor in the synthesis of the target compound, known for its use in pharmaceuticals.
Methyl 4-(trifluoromethyl)benzoate: Shares the trifluoromethyl group and benzoate ester, used in various chemical syntheses.
2-[3-Cyano-4-methyl-5-phenyl-5-(trifluoromethyl)furan-2(5H)-ylidene]propanedinitrile: Another compound with a trifluoromethyl group, used in materials science.
Uniqueness
Methyl 4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-thioxo-1-imidazolidinyl]benzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the cyano, trifluoromethyl, and imidazolidinyl groups makes it a versatile compound for various applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C21H16F3N3O3S |
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Molecular Weight |
447.4 g/mol |
IUPAC Name |
methyl 4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]benzoate |
InChI |
InChI=1S/C21H16F3N3O3S/c1-20(2)18(29)26(15-9-6-13(11-25)16(10-15)21(22,23)24)19(31)27(20)14-7-4-12(5-8-14)17(28)30-3/h4-10H,1-3H3 |
InChI Key |
YIMGOTKXGRSQTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N(C(=S)N1C2=CC=C(C=C2)C(=O)OC)C3=CC(=C(C=C3)C#N)C(F)(F)F)C |
Origin of Product |
United States |
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